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Compound Name: (S)-UFR2709 hydrochloride

Cat. No.: B8134318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-UFR2709 hydrochloride is a novel competitive antagonist of nicotinic acetylcholine

receptors (nAChRs), demonstrating a higher affinity for the α4β2 subtype over the α7 subtype.

[1][2] This selectivity has positioned it as a valuable research tool for investigating the role of

nAChRs in various neurological processes, particularly in the context of addiction and anxiety.

[1][3] Preclinical studies have highlighted its potential therapeutic applications in reducing

ethanol and nicotine dependence.[3][4] This technical guide provides a comprehensive

overview of the chemical structure, properties, and biological activity of (S)-UFR2709
hydrochloride, along with detailed experimental protocols and visualizations of its mechanism

of action.

Chemical Structure and Properties
(S)-UFR2709 hydrochloride, chemically known as (S)-1-methylpyrrolidin-2-yl)methyl benzoate

hydrochloride, is a small molecule with the molecular formula C13H18ClNO2 and a molecular

weight of 255.74 g/mol .[1] Its structure is characterized by a chiral center at the 2-position of

the N-methylpyrrolidine ring, with the (S)-enantiomer being the active form.
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Property Value Source

Chemical Name

(S)-1-methylpyrrolidin-2-

yl)methyl benzoate

hydrochloride

[5]

Molecular Formula C13H18ClNO2 [1]

Molecular Weight 255.74 g/mol [1]

CAS Number 2934318-93-9 [1]

SMILES
C(OC(=O)C1=CC=CC=C1)

[C@H]2N(C)CCC2.Cl
[1]

Solubility

Water: 100 mg/mL (391.02

mM; with ultrasonic treatment)

DMSO: 50 mg/mL (195.51

mM; with ultrasonic treatment)

[1]

LogD7.4 1.14 ± 0.03 [5]

Purity >98% (by HPLC) [1]

Table 1: Physicochemical Properties of (S)-UFR2709 Hydrochloride

Mechanism of Action and Signaling Pathway
(S)-UFR2709 hydrochloride functions as a competitive antagonist at nicotinic acetylcholine

receptors, with a preferential blockade of the α4β2 subtype.[1][2] These receptors are ligand-

gated ion channels widely expressed in the central nervous system and are key players in the

mesolimbic dopamine reward pathway. This pathway, originating in the ventral tegmental area

(VTA) and projecting to the nucleus accumbens (NAc), is crucial for mediating the rewarding

effects of addictive substances like nicotine and alcohol.

Nicotine and acetylcholine are agonists that bind to nAChRs on dopamine neurons in the VTA,

leading to depolarization and an increase in dopamine release in the NAc. This surge in

dopamine is associated with the pleasurable and reinforcing effects of these substances. (S)-

UFR2709, by blocking these receptors, is thought to attenuate this dopamine release, thereby

reducing the rewarding effects and motivation to seek the substance.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6901503/
https://www.medchemexpress.com/s-ufr2709.html?locale=es-ES
https://www.medchemexpress.com/s-ufr2709.html?locale=es-ES
https://www.medchemexpress.com/s-ufr2709.html?locale=es-ES
https://www.medchemexpress.com/s-ufr2709.html?locale=es-ES
https://www.medchemexpress.com/s-ufr2709.html?locale=es-ES
https://pmc.ncbi.nlm.nih.gov/articles/PMC6901503/
https://www.medchemexpress.com/s-ufr2709.html?locale=es-ES
https://www.benchchem.com/product/b8134318?utm_src=pdf-body
https://www.benchchem.com/product/b8134318?utm_src=pdf-body
https://www.medchemexpress.com/s-ufr2709.html?locale=es-ES
https://www.medchemexpress.com/s-ufr2709-hydrochloride.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8134318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ventral Tegmental Area (VTA)

Nucleus Accumbens (NAc)

Dopamine Neuron

α4β2 nAChR

Dopamine ReleaseDopaminergic Projection Reward & Reinforcement

Nicotine / Acetylcholine
Activates

(S)-UFR2709 HCl
Blocks

Click to download full resolution via product page

Caption: (S)-UFR2709 antagonizes α4β2 nAChRs on VTA dopamine neurons, blocking reward

signaling.

Preclinical Efficacy
In Vivo Studies in Zebrafish
Studies utilizing adult zebrafish have demonstrated the anxiolytic and anti-addictive properties

of (S)-UFR2709. In the Novel Tank Diving Test (NTT), a paradigm to assess anxiety, (S)-
UFR2709 hydrochloride (50-100 μg/ml) significantly decreased bottom-dwelling time,

indicative of an anxiolytic effect.[1] Furthermore, in the Conditioned Place Preference (CPP)

test, (S)-UFR2709 was shown to block the rewarding effects of nicotine.[4] Molecular analysis

revealed that (S)-UFR2709 significantly decreased the mRNA expression of the α4 nAChR

subunit in the zebrafish brain.[4]

In Vivo Studies in Rats
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In alcohol-preferring UChB rats, daily intraperitoneal injections of (S)-UFR2709 hydrochloride
(1-10 mg/kg) dose-dependently reduced ethanol consumption and preference, with the most

effective dose being 2.5 mg/kg, which resulted in a 56% reduction in alcohol intake.[5]

Importantly, these effects were not associated with changes in body weight or locomotor

activity, suggesting a specific action on the reward pathway rather than a general sedative

effect.[5]

Animal Model Dosing Key Findings Reference

Adult Zebrafish
50-100 µg/mL

(immersion)

Decreased anxiety-

like behavior in NTT.

Blocked nicotine-

induced CPP.

Decreased α4 nAChR

subunit mRNA

expression.

[1][4]

UChB Rats 1-10 mg/kg (i.p.)

Dose-dependent

reduction in ethanol

consumption and

preference. Most

effective dose at 2.5

mg/kg. No effect on

locomotor activity or

body weight.

[5]

Table 2: Summary of In Vivo Efficacy of (S)-UFR2709 Hydrochloride

Experimental Protocols
Synthesis of (S)-UFR2709 Hydrochloride
The synthesis of (S)-UFR2709 has been reported by Faundez-Parraguez et al. (2013). While a

detailed, step-by-step protocol is not publicly available, the general synthetic route involves the

esterification of (S)-(-)-1-Methyl-2-pyrrolidinemethanol with benzoyl chloride. The resulting (S)-

UFR2709 free base is then treated with hydrochloric acid to yield the hydrochloride salt. The

structure is typically confirmed using 1H and 13C NMR spectroscopy.
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Caption: General synthetic workflow for (S)-UFR2709 hydrochloride.

Novel Tank Diving Test (NTT) in Zebrafish
Apparatus: A novel tank (e.g., 1.5 L trapezoidal tank) is filled with system water.

Acclimation: Fish are individually acclimated to the testing room for at least one hour before

the experiment.

Drug Administration: Fish are immersed in a beaker containing either system water (control)

or a solution of (S)-UFR2709 hydrochloride (e.g., 50 or 100 µg/mL) for a specified duration

(e.g., 3 minutes).

Testing: The fish is then transferred to the novel tank, and its swimming behavior is recorded

for a set period (e.g., 5 minutes).

Data Analysis: The tank is virtually divided into horizontal zones (e.g., top, middle, bottom).

The time spent in each zone, latency to enter the top zone, and number of transitions

between zones are quantified using video tracking software. A decrease in time spent in the

bottom zone is indicative of an anxiolytic effect.

Conditioned Place Preference (CPP) in Zebrafish
Apparatus: A two-chamber tank with distinct visual cues in each chamber.

Pre-conditioning (Day 1): Each fish is allowed to freely explore both chambers, and the time

spent in each is recorded to determine baseline preference.
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Conditioning (Days 2-4): Fish are confined to one chamber and exposed to the drug (e.g.,

nicotine). In the other chamber, they are confined and exposed to the vehicle. The drug-

paired chamber is typically the initially non-preferred chamber. To test the effect of (S)-

UFR2709, it can be administered prior to nicotine exposure.

Post-conditioning (Day 5): The fish is again allowed to freely explore both chambers, and the

time spent in each is recorded.

Data Analysis: A significant increase in time spent in the drug-paired chamber post-

conditioning indicates a rewarding effect of the drug. A blockade of this effect by (S)-

UFR2709 demonstrates its anti-addictive potential.

Ethanol Consumption in UChB Rats (Two-Bottle Choice)
Housing: Rats are individually housed with ad libitum access to food and two drinking

bottles.

Habituation: Rats are given a choice between a bottle of water and a bottle of 10% (v/v)

ethanol solution for several weeks to establish a stable baseline of ethanol consumption.

Drug Administration: Rats receive daily intraperitoneal (i.p.) injections of either saline

(vehicle) or (S)-UFR2709 hydrochloride at various doses (e.g., 1, 2.5, 5, 10 mg/kg).

Measurement: The volume of ethanol and water consumed from each bottle is measured

daily. The position of the bottles is alternated daily to control for side preference.

Data Analysis: Ethanol intake (g/kg/day) and preference (ethanol intake / total fluid intake)

are calculated. A significant reduction in ethanol intake and preference in the drug-treated

group compared to the vehicle group indicates efficacy.

Conclusion
(S)-UFR2709 hydrochloride is a potent and selective antagonist of α4β2 nicotinic

acetylcholine receptors. Its ability to modulate the mesolimbic reward pathway provides a

strong rationale for its use in preclinical research aimed at understanding and treating addiction

and anxiety disorders. The experimental protocols outlined in this guide offer a starting point for

researchers interested in investigating the pharmacological effects of this compound. Further
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studies are warranted to fully elucidate its therapeutic potential and to determine its binding

affinities and inhibitory concentrations for various nAChR subtypes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. medchemexpress.com [medchemexpress.com]

3. mdpi.com [mdpi.com]

4. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in
Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

5. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in
Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(S)-UFR2709 Hydrochloride: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8134318#s-ufr2709-hydrochloride-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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